(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate
Brand Name: Vulcanchem
CAS No.: 1227311-10-5
VCID: VC2654288
InChI: InChI=1S/C18H24N2O4/c1-11-7-13(10-19)8-12(2)14(11)9-15(16(21)23-6)20-17(22)24-18(3,4)5/h7-8,15H,9H2,1-6H3,(H,20,22)/t15-/m0/s1
SMILES: CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)C#N
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate

CAS No.: 1227311-10-5

Cat. No.: VC2654288

Molecular Formula: C18H24N2O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate - 1227311-10-5

Specification

CAS No. 1227311-10-5
Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
IUPAC Name methyl (2S)-3-(4-cyano-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C18H24N2O4/c1-11-7-13(10-19)8-12(2)14(11)9-15(16(21)23-6)20-17(22)24-18(3,4)5/h7-8,15H,9H2,1-6H3,(H,20,22)/t15-/m0/s1
Standard InChI Key HYORTKXZQBJJBT-HNNXBMFYSA-N
Isomeric SMILES CC1=CC(=CC(=C1C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C)C#N
SMILES CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)C#N
Canonical SMILES CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)C#N

Introduction

Chemical Identity and Structural Characteristics

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate is a modified amino acid derivative with a cyano-substituted aromatic ring. The compound is identified by CAS number 1227311-10-5 and possesses the molecular formula C₁₈H₂₄N₂O₄ . It has a distinctive structure that combines several key functional groups: a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a methyl ester, a cyano group, and two methyl substitutions on the phenyl ring. These structural features are critical for its reactivity and applications in synthetic chemistry . The compound has a molecular weight of 332.4 g/mol, which influences its physical properties and handling characteristics .

The stereochemistry of this compound is of particular importance, with the S-configuration at the α-carbon of the amino acid portion. This stereochemical arrangement is crucial for its biological activity and synthetic utility in pharmaceutical development . The compound's electronic structure, influenced by the electron-withdrawing cyano group and the electron-donating methyl groups on the aromatic ring, creates a unique reactivity profile that is valuable in organic synthesis .

Nomenclature and Identification

Several synonyms exist for this compound in scientific literature and commercial catalogs, reflecting its importance across different fields:

Identifier TypeValue
CAS Number1227311-10-5
IUPAC Namemethyl (2S)-3-(4-cyano-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
InChI KeyHYORTKXZQBJJBT-HNNXBMFYSA-N
Molecular FormulaC₁₈H₂₄N₂O₄
Molecular Weight332.4 g/mol
Common Synonyms(S)-2-tert-Butoxycarbonylamino-3-(4-cyano-2,6-dimethyl-phenyl)-propionic acid methyl ester; 4-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-2,6-dimethyl-L-phenylalanine methyl ester

Physical and Chemical Properties

The physical and chemical properties of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate determine its behavior in different experimental conditions and influence its applications in organic synthesis and pharmaceutical research.

Chemical Reactivity

The reactivity of this compound is primarily determined by its functional groups:

These reactivity patterns make the compound valuable in multi-step synthetic sequences, particularly in the preparation of pharmaceutically relevant molecules .

Stock Concentration1 mg5 mg10 mg
1 mM3.0085 mL15.0426 mL30.0851 mL
5 mM0.6017 mL3.0085 mL6.017 mL
10 mM0.3009 mL1.5043 mL3.0085 mL

These calculations are based on the molecular weight of 332.4 g/mol and provide researchers with ready-to-use information for experimental design .

Solubility Considerations

The compound's solubility varies depending on the solvent used. For optimal dissolution, it is recommended to:

  • Select an appropriate solvent based on the compound's solubility profile.

  • Heat the preparation to 37°C if needed to enhance dissolution.

  • Use ultrasonic bath oscillation to facilitate complete dissolution of the compound .

These steps ensure the preparation of homogeneous solutions for accurate experimental work.

Applications in Pharmaceutical Research

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate has significant applications in pharmaceutical research, particularly as an intermediate in the synthesis of biologically active compounds.

Role in Eluxadoline Synthesis

Evidence suggests this compound serves as an important intermediate in the synthesis pathway of Eluxadoline, a medication marketed under the brand name Viberzi for the treatment of diarrhea and abdominal pain . Eluxadoline's molecular structure incorporates components derived from this intermediate, highlighting the compound's value in pharmaceutical manufacturing processes.

Structure-Activity Relationship Studies

The compound's well-defined stereochemistry and functional group arrangement make it valuable for structure-activity relationship (SAR) studies in drug development. The specific S-configuration at the stereogenic center is particularly important for biological activity in pharmaceutical applications . Researchers utilize this compound to investigate how structural modifications affect the biological activity of potential drug candidates.

Related Compounds and Structural Analogs

Several structural analogs of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate exist, with variations in functional groups and stereochemistry. These related compounds form a family of derivatives with diverse applications in organic synthesis and pharmaceutical research.

Key Structural Analogs

Table 2 presents important structural analogs and their properties:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Difference
(S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid1870867-59-6C₁₇H₂₂N₂O₄318.37Free carboxylic acid instead of methyl ester
(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate623950-05-0C₁₈H₂₆N₂O₅350.4Carbamoyl group instead of cyano group
(S)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid623950-02-7C₁₇H₂₄N₂O₅336.38Carbamoyl group and free carboxylic acid
Boc-4-cyano-D-phenylalanine146727-62-0C₁₅H₁₈N₂O₄290.31D-isomer without methyl groups on phenyl ring

These structural variations allow for fine-tuning of properties and reactivities for specific synthetic applications .

Transformation Pathways

The compound can undergo various chemical transformations to generate related derivatives:

  • Hydrolysis of the methyl ester produces (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid.

  • Hydration of the cyano group yields the corresponding carbamoyl derivative.

  • Deprotection of the Boc group reveals the free amine, which can participate in further coupling reactions .

These transformation pathways are essential in the design of synthetic routes to pharmaceutically relevant compounds.

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